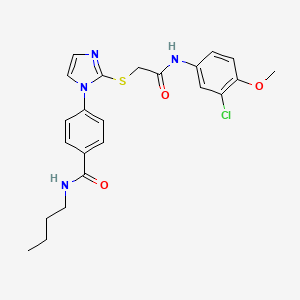

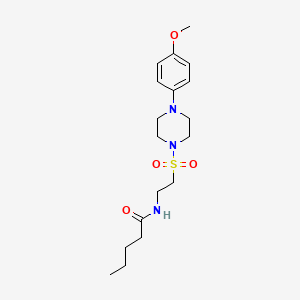

![molecular formula C12H7F3N4OS B2749734 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-29-4](/img/structure/B2749734.png)

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is chemically known as 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo [4,3-a] pyrazine phosphate (1:1) monohydrate . It is an anti-diabetic drug used in the treatment .

Synthesis Analysis

The synthesis of this compound involves several steps :- Adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle; after reaction, filtering, washing and concentrating; mixing residues and an ethanol solution of hydrogen chloride; after the mixed solution reacts, separating precipitates, washing, and drying to a constant weight, thus obtaining a product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antidiabetic Drug Development

This compound is a key intermediate in the synthesis of Sitagliptin , a widely used antidiabetic drug . Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, which helps to regulate blood sugar levels in patients with type 2 diabetes. The trifluoromethyl group in the compound contributes to the drug’s metabolic stability and potency.

Material Science: Development of Energetic Materials

The triazolopyridazine core of the compound provides a stable framework for the development of energetic materials . These materials are crucial for various applications, including propellants and explosives. The thermal stability imparted by the triazole ring makes it a candidate for high-temperature applications.

Chemical Synthesis: Building Block for Heterocyclic Compounds

Due to its versatile structure, this compound serves as a building block for synthesizing a wide range of heterocyclic compounds . These compounds have diverse applications, including as catalysts, in organic light-emitting diodes (OLEDs), and as pharmaceutical intermediates.

Antimicrobial Research: Development of New Antibiotics

Derivatives of this compound have shown potential as antimicrobial agents . In vitro studies have indicated that certain urea and thiourea derivatives exhibit significant activity against bacterial and fungal strains, suggesting their use in developing new antibiotics.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCGQDRLUEKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

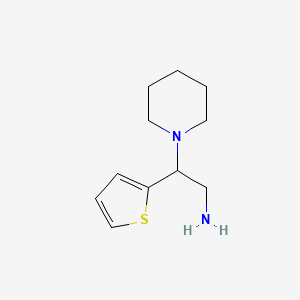

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B2749651.png)

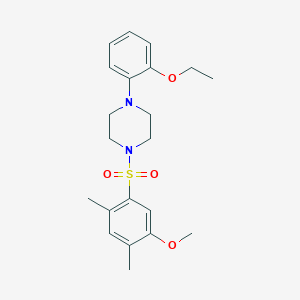

![N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2749655.png)

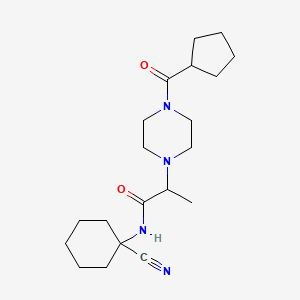

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

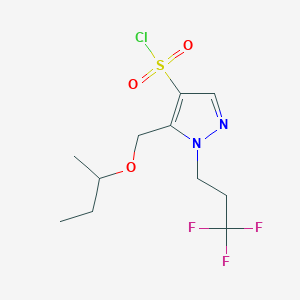

![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)

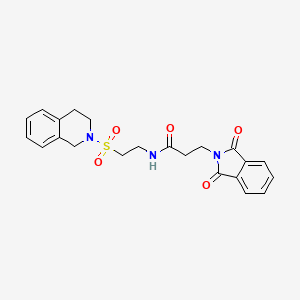

![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)